molecular formula C34H34ClN3O5 B7934595 Elacridar hydrochloride CAS No. 178436-75-4

Elacridar hydrochloride

货号: B7934595
CAS 编号: 178436-75-4
分子量: 600.1 g/mol
InChI 键: IQOJZZHRYSSFJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elacridar hydrochloride is a potent inhibitor of permeability glycoprotein and breast cancer resistance protein. It is primarily used as an oral bioenhancer to target multiple drug resistance in tumors. This compound has shown promise in increasing the bioavailability of coadministered drugs by inhibiting efflux transporters that reduce drug absorption .

准备方法

Synthetic Routes and Reaction Conditions: Elacridar hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of specific functional groups. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the product is subjected to rigorous quality control measures to ensure consistency and safety .

化学反应分析

Key Reaction Pathways

The synthesis of elacridar hydrochloride involves multi-step organic reactions, including demethylation, coupling, and protective group strategies (Figure 1):

StepReaction TypeReagents/ConditionsOutcomeReference
1Demethylation HBr/Ac₂O, 90°C, 1.5 hoursConversion of methoxy groups to phenolic hydroxyl groups in acridone derivatives.
2Benzyl Protection Benzyl chloride, DMF, RT, 2 hoursProtection of phenolic hydroxyl groups to form benzyl ether intermediates.
3Coupling Reaction EDCI/HOBt, DMF, 60°C, 12 hoursFormation of amide bonds between acridone carboxylic acid and tetrahydroisoquinoline derivatives.
4Benzyl Deprotection H₂/Pd-C, MeOH, RT, 6 hoursRemoval of benzyl protective groups via catalytic hydrogenation.
5Salt Formation HCl gas in EtOAcConversion of free base to hydrochloride salt for enhanced solubility.

Figure 1. Synthetic route for this compound. Abbreviations: EDCI = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = hydroxybenzotriazole.

Radiolabeling Reactions

Elacridar derivatives have been radiolabeled for positron emission tomography (PET) imaging studies. The 11C-labeled O-desmethyl-elacridar synthesis involves:

Reaction StepReagents/ConditionsOutcomeReference
Methylation with [11C]CH3OTf [11C]Methyl triflate, DMF, acetone, 60°CIncorporation of radioactive carbon-11 isotope at methoxy positions.
Purification HPLC (RP-18e column, CH₃CN/MeOH/H₂O)Isolation of radiolabeled product with >98% purity.

This radiolabeling enables real-time tracking of P-gp distribution in the brain .

Degradation Pathways

This compound undergoes pH-dependent hydrolysis and oxidative degradation:

ConditionDegradation ProductsAnalytical MethodReference
Acidic Hydrolysis Cleavage of amide bonds → acridone fragmentsLC-MS, NMR
Oxidative Stress Quinone derivatives via hydroxylationHigh-resolution mass spectrometry

Interaction with Biological Targets

Elacridar’s inhibitory activity is linked to its chemical interactions with ATP-binding cassette (ABC) transporters:

TargetInteraction MechanismFunctional OutcomeReference
P-gp (ABCB1) Competitive inhibition of drug-binding pocketsReversal of paclitaxel resistance (IC₅₀ reduction: 187-fold)
BCRP (ABCG2) Blockade of substrate effluxEnhanced intracellular accumulation of doxorubicin

Stability and Formulation

This compound exhibits stability under specific storage conditions:

ParameterConditionResultReference
Thermal Stability -20°C, protected from lightNo degradation over 24 months
Aqueous Solubility pH 7.4 PBS buffer0.12 mg/mL
Plasma Stability Human plasma, 37°C, 4 hours>95% intact compound

科学研究应用

Enhancing Drug Bioavailability

Case Studies:

  • Paclitaxel and Topotecan : In vitro and in vivo studies have demonstrated that elacridar significantly improves the oral bioavailability of paclitaxel and topotecan by preventing their efflux in the intestines . For instance, co-administration with elacridar resulted in enhanced plasma concentrations of these chemotherapeutics, facilitating more effective cancer treatment.
  • Microemulsion Formulation : A novel microemulsion formulation of elacridar was developed to address its poor solubility. This formulation not only improved its bioavailability but also allowed for lower dosing requirements to achieve significant inhibitory effects at the BBB .

Applications in Oncology

Elacridar is particularly valuable in oncology for overcoming multidrug resistance (MDR) in tumors:

  • Glioma Treatment : Studies have shown that elacridar enhances the delivery of tyrosine kinase inhibitors (TKIs) across the BBB, which is essential for treating gliomas that are often resistant to conventional therapies due to P-gp and BCRP-mediated efflux .
  • Combination Therapies : Co-administration with ritonavir has been shown to enhance the plasma availability of taxanes without increasing their brain penetration, indicating a strategic use of elacridar in combination therapies to optimize drug delivery .

Neuropharmacological Applications

Elacridar's ability to enhance CNS drug delivery makes it a candidate for various neurological conditions:

  • Opioid Distribution : Research indicates that elacridar can improve the brain distribution of morphine, potentially leading to better pain management strategies .
  • Antiviral Research : Elacridar has been utilized in studies examining its effects on antiviral agents, enhancing their CNS penetration which is crucial for treating central nervous system infections .

Summary of Findings

The following table summarizes key findings from various studies on elacridar's applications:

Study/Source Application Key Findings
Hubensack et al., 2008Glioma TreatmentEnhanced brain penetration of paclitaxel with elacridar co-administration.
Kruijtzer et al., 2002Drug BioavailabilityImproved oral absorption of topotecan through P-gp inhibition.
PMC3967790Microemulsion FormulationIncreased bioavailability and reduced dosing requirements for elacridar.
Letrent et al., 1998Opioid DistributionEnhanced brain distribution of morphine using elacridar.

作用机制

Elacridar hydrochloride exerts its effects by inhibiting permeability glycoprotein and breast cancer resistance protein, which are ATP-dependent efflux pumps with broad substrate specificity. By inhibiting these transporters, this compound increases the bioavailability of coadministered drugs, allowing for higher therapeutic plasma concentrations. This mechanism is particularly useful in overcoming multidrug resistance in cancer cells .

相似化合物的比较

    Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications to enhance drug bioavailability.

    Zosuquidar: A third-generation permeability glycoprotein inhibitor with similar properties and applications.

Uniqueness of Elacridar Hydrochloride: this compound is unique in its dual inhibition of both permeability glycoprotein and breast cancer resistance protein, making it a versatile bioenhancer for a wide range of drugs. Its ability to increase the bioavailability of coadministered drugs and overcome multidrug resistance sets it apart from other similar compounds .

生物活性

Elacridar hydrochloride, also known as GF120918, is a potent inhibitor of P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). These transporters play a significant role in the multidrug resistance (MDR) observed in various cancers, making elacridar a valuable compound in enhancing the efficacy of chemotherapy agents by improving their bioavailability and brain penetration.

Elacridar functions primarily by inhibiting P-gp and BCRP, which are ATP-binding cassette (ABC) transporters responsible for the efflux of many drugs from cells. By blocking these transporters, elacridar enhances the intracellular accumulation of chemotherapeutic agents like doxorubicin and vincristine, thus overcoming resistance mechanisms in cancer cells.

Key Findings:

  • Inhibition of Drug Efflux : Elacridar effectively blocks P-gp-mediated MDR in CHRC5 cells, leading to increased sensitivity to cytotoxic drugs .
  • Combination Therapy : In studies involving chronic myeloid leukemia (CML), elacridar combined with imatinib showed a significant reduction in the effective concentration of imatinib needed to induce apoptosis in resistant cell lines .

Pharmacokinetics

Elacridar's pharmacokinetic profile is characterized by its low aqueous solubility and high lipophilicity, which contribute to its poor oral bioavailability. Studies have shown that:

  • Bioavailability : The absolute bioavailability after oral administration is approximately 22%, while it is significantly lower at 1% when administered intraperitoneally .
  • Brain Distribution : Elacridar markedly enhances the brain penetration of various tyrosine kinase inhibitors (TKIs) such as sunitinib and gefitinib, demonstrating its potential in treating central nervous system tumors .

Case Studies

  • Combination with Imatinib : A phase I study indicated that elacridar significantly improved the bioavailability of imatinib in resistant CML models, leading to a tenfold reduction in the concentration required to achieve therapeutic effects. The combination therapy resulted in increased apoptosis markers such as cleaved-caspases-3 and DNA damage indicators .
  • Microemulsion Formulation : A novel microemulsion formulation of elacridar was developed to enhance its solubility and bioavailability. This formulation demonstrated effective inhibition of P-gp and BCRP in vitro and improved brain penetration of co-administered drugs like erlotinib in vivo .

Research Findings Summary

StudyFindingsReference
Elacridar as a P-gp/BCRP InhibitorEnhanced drug accumulation and efficacy against resistant cancer cell lines
Combination with ImatinibOvercame drug resistance; reduced effective concentration significantly
PharmacokineticsLow oral bioavailability; significant brain distribution enhancement for TKIs
Microemulsion DevelopmentImproved solubility; effective inhibitor of drug efflux transporters

属性

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJZZHRYSSFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932123
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143851-98-3, 178436-75-4
Record name Elacridar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GF 120918A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACRIDAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar hydrochloride
Reactant of Route 2
Reactant of Route 2
Elacridar hydrochloride
Reactant of Route 3
Reactant of Route 3
Elacridar hydrochloride
Reactant of Route 4
Reactant of Route 4
Elacridar hydrochloride
Reactant of Route 5
Elacridar hydrochloride
Reactant of Route 6
Reactant of Route 6
Elacridar hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。